2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile
Overview
Description
“2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1250850-96-4 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 2-[2-(dimethylamino)ethoxy]isonicotinonitrile . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile” is 1S/C10H13N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile” is a powder that is stored at 4°C . It has a molecular weight of 191.23 .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results or Outcomes : The results of this research are not specified in the source .
α-Methylation of Substituted Pyridines
- Scientific Field : Organic Chemistry
- Application Summary : A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : Simple collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification .
Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolidine, a five-membered ring similar to pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, in bioactive molecules contributes to their target selectivity .
- Methods of Application : The synthesis of these compounds, their biological activities, the correlation of pharmaceutical properties with various groups present in molecules, and the binding mode from Molecular Docking Studies are reviewed .
- Results or Outcomes : The results of this research are not specified in the source .
Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Chemistry
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are reviewed .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Methods of Application : The synthesis of these compounds, their biological activities, the correlation of pharmaceutical properties with various groups present in molecules, and the binding mode from Molecular Docking Studies are reviewed .
- Results or Outcomes : The results of this research are not specified in the source .
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Chemistry
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are reviewed .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes or on skin or clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNCXDGOXHSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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